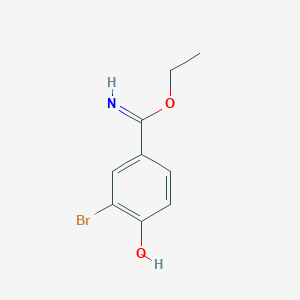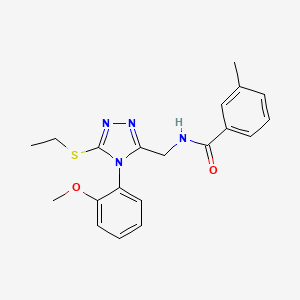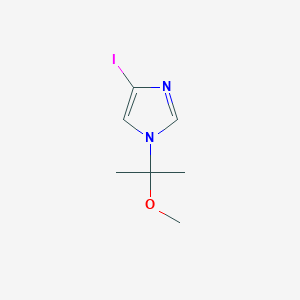![molecular formula C22H24ClN3O3S B2474676 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1189650-65-4](/img/structure/B2474676.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothiazolo[5,4-c]pyridine ring, which is a seven-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The molecular formula is C22H23Cl2N3O3S2, and the average mass is 512.472 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a reaction with hydrogen . The Diels–Alder reaction is a cycloaddition reaction that forms a six-membered ring, and the reaction with hydrogen is a reduction reaction that converts a carbonyl group to a hydroxyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives, including our compound of interest, have shown promise as potential anticancer agents. Their unique structure and sulfur-containing heterocyclic motif contribute to their pharmacological properties. Researchers have evaluated these derivatives against various cancer cell lines, assessing their cytotoxic effects. Further studies could explore their mechanism of action and potential use in cancer therapy .
Antimicrobial Properties
The compound’s antimicrobial activity is another area of interest. It has been tested against bacterial strains (such as E. coli and S. aureus) and fungal species (A. flavus and C. albicans). Investigating its mode of action and potential synergy with existing antimicrobial agents could provide valuable insights .
Anti-Inflammatory Effects
Thiazolidine derivatives often exhibit anti-inflammatory properties. Researchers have explored their impact on inflammatory pathways, making them potential candidates for managing inflammatory conditions. Further studies could elucidate their specific targets and mechanisms .
Neuroprotective Potential
Compounds with thiazolidine motifs have been investigated for neuroprotective effects. Their ability to modulate neuronal pathways and protect against neurodegenerative diseases warrants further investigation. Understanding their interactions with neural receptors and pathways could lead to therapeutic applications .
Anticonvulsant Activity
Thiazolidine derivatives have been evaluated for their anticonvulsant properties. Researchers have studied their effects in animal models of epilepsy, highlighting their potential as antiepileptic drugs. Investigating their binding affinity to relevant receptors and optimizing their pharmacokinetics could enhance their clinical utility .
Antioxidant Properties
The compound’s antioxidant activity is noteworthy. Thiazolidine derivatives may protect cells from oxidative stress and contribute to overall health. Further studies could explore their interactions with reactive oxygen species and their potential as dietary antioxidants .
Green Synthesis Approaches
Researchers have employed green chemistry methods to synthesize thiazolidine derivatives. These approaches prioritize sustainability, atom economy, and cleaner reaction profiles. Investigating novel green synthesis routes could enhance compound accessibility and reduce environmental impact .
Next-Generation Drug Design
Given the diverse biological responses associated with thiazolidine derivatives, designing multifunctional drugs based on this scaffold is an exciting avenue. Researchers should focus on improving their pharmacokinetics, selectivity, and overall therapeutic efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-27-18-9-8-16(12-19(18)28-2)21(26)24-22-23-17-10-11-25(14-20(17)29-22)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSFJQOILDJCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2474597.png)
![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)

![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)

![(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2474611.png)


![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)